molecular formula C8H9N3O4S B11871205 N-cyclopropyl-5-nitropyridine-2-sulfonamide

N-cyclopropyl-5-nitropyridine-2-sulfonamide

Cat. No.: B11871205
M. Wt: 243.24 g/mol
InChI Key: RJIAXQZDXXJYLN-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C₈H₉N₃O₄S and a molecular weight of 243.24 g/mol It is characterized by the presence of a cyclopropyl group, a nitro group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-nitropyridine-2-sulfonamide typically involves the nitration of a pyridine derivative followed by the introduction of the sulfonamide group. One common method includes the following steps:

    Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-5-nitropyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the cyclopropyl, nitro, and sulfonamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

IUPAC Name

N-cyclopropyl-5-nitropyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O4S/c12-11(13)7-3-4-8(9-5-7)16(14,15)10-6-1-2-6/h3-6,10H,1-2H2

InChI Key

RJIAXQZDXXJYLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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